molecular formula C22H26N6O B2755288 2-(m-tolyl)-1-(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone CAS No. 1049349-47-4

2-(m-tolyl)-1-(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone

Cat. No. B2755288
CAS RN: 1049349-47-4
M. Wt: 390.491
InChI Key: IFMQHCXCFHXINH-UHFFFAOYSA-N
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Description

2-(m-tolyl)-1-(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a crucial enzyme in the B-cell receptor signaling pathway, and its inhibition has been shown to be effective in treating various B-cell malignancies.

Scientific Research Applications

Synthesis and Characterization

  • Novel derivatives of piperazine and tetrazole compounds have been synthesized with applications in medicinal chemistry, demonstrating methods for the creation of compounds with potential therapeutic uses. For example, novel 2-(4-allylpiperazin-1-yl)-1-(1-aryl-1H-tetrazol-5-yl) ethanone derivatives were synthesized, showing antimicrobial properties, indicating their potential as antimicrobial agents (Zaidi et al., 2021).
  • Enaminones and dihydropyrimidinone derivatives containing piperazine/morpholine moieties were synthesized, showcasing a method to create compounds that could serve as building blocks for further pharmacological studies (Bhat et al., 2018).

Antimicrobial and Antiproliferative Activities

  • Synthesized azole-containing piperazine derivatives were evaluated for their antibacterial, antifungal, and cytotoxic activities. Some compounds showed moderate to significant activity, highlighting their potential in developing new antimicrobial and anticancer agents (Gan et al., 2010).
  • Tetrazole-piperazine sulfonamide hybrid compounds were screened for antiproliferative activity against various cancer cell lines, with some compounds exhibiting significant growth inhibitory activity. This underscores the potential of such hybrid compounds in cancer therapy (Kommula et al., 2018).

Electrochemical Synthesis and Characterization

  • New arylthiobenzazoles were synthesized via electrochemical oxidation, providing a method for the creation of compounds with potential applications in material science or medicinal chemistry (Amani & Nematollahi, 2012).

Antiviral Research

  • Piperazinyl-nitroimidazole derivatives were synthesized and evaluated for their anti-HIV activity, offering insights into the development of new non-nucleoside reverse transcriptase inhibitors for HIV treatment (Al-Masoudi et al., 2007).

properties

IUPAC Name

2-(3-methylphenyl)-1-[4-[[1-(4-methylphenyl)tetrazol-5-yl]methyl]piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N6O/c1-17-6-8-20(9-7-17)28-21(23-24-25-28)16-26-10-12-27(13-11-26)22(29)15-19-5-3-4-18(2)14-19/h3-9,14H,10-13,15-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFMQHCXCFHXINH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NN=N2)CN3CCN(CC3)C(=O)CC4=CC=CC(=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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